Cis-2-Benzyl 5-Tert-Butyl 3A-Ethyl Tetrahydropyrrolo[3,4-C]Pyrrole-2,3A,5(1H,3H)-Tricarboxylate
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Overview
Description
2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate is a complex organic compound with a unique structure that includes a pyrrole ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the benzyl, tert-butyl, and ethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium hydride, organolithium reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-5-benzyl-octahydropyrrolo[3,4-c]pyrrole-2,3a-dicarboxylate
- tert-Butyl (3ar,6ar)-5-benzyl-3a-(4-chlorophenyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-2(1h)-carboxylate
Uniqueness
The uniqueness of 2-Benzyl 5-(tert-butyl) 3a-ethyl (3aR,6aR)-dihydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H,4H)-tricarboxylate lies in its specific substitution pattern and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H30N2O6 |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
2-O-benzyl 5-O-tert-butyl 3a-O-ethyl (3aR,6aR)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate |
InChI |
InChI=1S/C22H30N2O6/c1-5-28-18(25)22-14-23(19(26)29-13-16-9-7-6-8-10-16)11-17(22)12-24(15-22)20(27)30-21(2,3)4/h6-10,17H,5,11-15H2,1-4H3/t17-,22-/m1/s1 |
InChI Key |
UHDVUTAIVJSIAF-VGOFRKELSA-N |
Isomeric SMILES |
CCOC(=O)[C@@]12CN(C[C@@H]1CN(C2)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C12CN(CC1CN(C2)C(=O)OC(C)(C)C)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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